molecular formula C15H24N4O2 B11722802 tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11722802
M. Wt: 292.38 g/mol
InChI Key: BFJLJDWOGFLIOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyrimidin-2-ylamino-substituted methyl group at the 4-position. Its molecular formula is C15H25N4O2, with a molecular weight of 293.4 g/mol (calculated from structural data).

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)11-18-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,16,17,18)

InChI Key

BFJLJDWOGFLIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be reacted with pyrimidin-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

    Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (301225-40-1) C15H25N4O2 293.4 4-(CH2-NH-pyrimidin-2-yl), Boc-protected piperidine
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C15H23N3O2 277.36 4-amino, 4-pyridin-3-yl, Boc-protected piperidine
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353989-79-3) C18H29N5O2S 379.5 4-(6-cyclopropylamino-2-methylthio-pyrimidin-4-yl), Boc-protected piperidine
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (170364-89-3) C18H24N2O2 300.4 4-indol-1-yl, Boc-protected piperidine
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Not reported Not reported 4-piperazinyl-pyrimidin-2-yl, Boc-protected piperidine

Key Observations:

  • Pyrimidine vs. Pyridine Substitution: The target compound’s pyrimidine substituent introduces a larger heteroaromatic system compared to the pyridin-3-yl group in CAS 1707580-61-6.
  • Complexity of Substituents: CAS 1353989-79-3 features a methylthio and cyclopropylamino group on the pyrimidine ring, increasing steric bulk and lipophilicity compared to the simpler pyrimidin-2-ylamino group in the target compound.
  • Indole vs. Pyrimidine : CAS 170364-89-3 replaces pyrimidine with an indole ring, introducing a bicyclic aromatic system. This substitution likely reduces solubility due to indole’s hydrophobicity.

Biological Activity

tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate, also known by its CAS number 71630169, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group, which contribute to its chemical properties and biological interactions.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 280.38 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a pyrimidine group and a tert-butyl carboxylate.

The structural formula can be represented as follows:

tert Butyl 4 pyrimidin 2 ylamino methyl piperidine 1 carboxylate\text{tert Butyl 4 pyrimidin 2 ylamino methyl piperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidinyl group facilitates hydrogen bonding and other interactions with active sites of enzymes or receptors, potentially modulating their activity. The piperidine ring provides conformational flexibility, enhancing binding affinity and specificity.

Research Findings

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) :
    Recent studies have indicated that compounds similar to this compound can degrade CDK2 through the ubiquitin-proteasome pathway, suggesting potential applications in cancer therapy .
  • Bioactivity Studies :
    The compound has been utilized in various biological assays to evaluate its pharmacological properties. It has shown promise in inhibiting specific enzymes involved in cell cycle regulation and apoptosis pathways, making it a candidate for further therapeutic exploration.
  • Synthesis and Derivative Development :
    The synthesis of this compound often involves the reaction of piperidine derivatives with pyrimidine-containing reagents, leading to various analogs that may exhibit enhanced biological activities. Research into structure–activity relationships (SAR) has been critical for optimizing these compounds .

Comparative Analysis

Compound NameMechanism of ActionBiological TargetPotential Applications
This compoundCDK2 degradationCyclin-dependent KinasesCancer therapeutics
tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylateEnzyme inhibitionVarious kinasesAnticancer agents
tert-Butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylateAntioxidant activityFree radicalsNeuroprotective agents

Study on CDK Inhibition

A study published in June 2023 explored the effects of pyrimidine derivatives on CDK activity. The findings revealed that certain derivatives, including those related to this compound, significantly inhibited CDK2 activity, leading to reduced cell proliferation in cancer cell lines .

Pharmacokinetics and Toxicology

Research has also focused on the pharmacokinetic profiles of this compound. Initial toxicity assessments indicate that while the compound exhibits low acute toxicity, further studies are necessary to understand its metabolic pathways and long-term effects .

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